Product packaging for Emethallicin B(Cat. No.:)

Emethallicin B

Cat. No.: B1249813
M. Wt: 720.9 g/mol
InChI Key: DWIZDFTWKPAWJV-TYQBLOPUSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization within Fungal Secondary Metabolite Chemistry

Fungi are a prolific source of secondary metabolites, which are organic compounds not directly involved in the normal growth, development, or reproduction of the organism. These metabolites often exhibit a remarkable diversity of chemical structures and potent biological activities. nih.govfrontiersin.org Fungal secondary metabolites can be broadly categorized into classes such as polyketides, terpenoids, shikimic acid-derived compounds, and non-ribosomal peptides. frontiersin.org

Emethallicin B belongs to a prominent class of fungal secondary metabolites known as epidithiodioxopiperazines (ETPs). nih.govnih.gov These compounds are produced by a variety of filamentous fungi, including species from the genera Aspergillus, Chaetomium, and Emericella. mathewsopenaccess.comnih.gov The defining characteristic of the ETP class is the presence of a disulfide-bridged dioxopiperazine ring, a structural feature that is crucial for their biological activity. nih.govtandfonline.com

Overview of the Epidithiodioxopiperazine Class of Natural Products

The epidithiodioxopiperazine (ETP) alkaloids are a large and structurally diverse family of fungal metabolites. acs.org Since the initial discovery of gliotoxin (B1671588) in 1936, nearly twenty distinct families of ETPs have been isolated and characterized. nih.gov All naturally occurring ETPs are derived from at least one aromatic amino acid. nih.gov

The core structure of ETPs is a dioxopiperazine ring bridged by a disulfide linkage at the α,α' positions. tandfonline.com This class of compounds is known for a wide array of potent biological activities, including antifungal, antiviral, antibacterial, and anticancer properties. acs.org The biological activity is largely attributed to the disulfide bridge, which can exist in an oxidized disulfide form or a reduced dithiol form. tandfonline.com The mechanism of action, while not fully understood, is thought to involve the generation of reactive oxygen species through a redox-cycling mechanism or the formation of covalent adducts with cysteine residues in proteins. nih.gov

Historical Perspective of this compound Discovery and Initial Characterization

This compound was first isolated from the mycelium of the heterothallic fungus Emericella heterothallica (mating type a). nih.govjst.go.jp Its discovery was part of a broader investigation that also led to the isolation of other related compounds, namely emethallicins A, C, and D. nih.govjst.go.jp

The structural elucidation of this compound was accomplished through spectroscopic and chemical investigations. nih.govrsc.orgrsc.org It was determined to be an epitetrathiodioxopiperazine, possessing the same basic carbon skeleton as apoaranotin. nih.govrsc.org This means it contains a polysulfide bridge with four sulfur atoms. In contrast, the co-isolated Emethallicin D is an epitrithiodioxopiperazine, and Emethallicin A is a disulfide. nih.gov A key finding was that while a large amount of the disulfide, emethallicin A, was found in the mating type A strain, the corresponding tetrasulfide (this compound) and trisulfide (Emethallicin D) were isolated from the other mating type strain. nih.govjst.go.jp

Initial biological characterization revealed that this compound is a potent inhibitor of compound 48/80-induced histamine (B1213489) release from mast cells, a property it shares with emethallicins A, C, and D. nih.govmathewsopenaccess.com

Significance of this compound as a Research Probe in Chemical Biology

A chemical probe is a small molecule used to study and manipulate biological systems. pnnl.gov These tools are instrumental in investigating complex biological pathways and can serve as starting points for drug discovery. The potent and specific biological activities of natural products like this compound make them valuable candidates for development as chemical probes.

The ability of this compound and other ETPs to interact with specific biological targets, largely through their reactive disulfide bridge, underscores their potential as research probes. tandfonline.comnih.gov For instance, their capacity to modulate cellular redox states and interact with cysteine-containing proteins allows for the investigation of signaling pathways and enzymatic functions that are dependent on these processes. nih.gov While the direct use of this compound as a widespread chemical probe is still an area of active research, its well-defined structure and potent biological activity in inhibiting histamine release provide a solid foundation for its use in studying mast cell degranulation and related inflammatory responses. nih.gov The unique structural features of this compound, particularly its tetrasulfide bridge, also make it a subject of interest for structure-activity relationship studies within the ETP class.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C34H28N2O8S4 B1249813 Emethallicin B

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C34H28N2O8S4

Molecular Weight

720.9 g/mol

IUPAC Name

[(1R,4S,5S,12R,15S,16S)-2,13-dioxo-16-(2-phenylacetyl)oxy-8-oxa-22,23,24,25-tetrathia-3,14-diazahexacyclo[10.9.4.01,14.03,12.04,10.015,20]pentacosa-6,9,17,19-tetraen-5-yl] (2R)-2-hydroxy-2-phenylacetate

InChI

InChI=1S/C34H28N2O8S4/c37-26(16-20-8-3-1-4-9-20)43-24-13-7-12-22-17-33-31(40)36-28-23(18-34(36,46-48-47-45-33)32(41)35(33)27(22)24)19-42-15-14-25(28)44-30(39)29(38)21-10-5-2-6-11-21/h1-15,19,24-25,27-29,38H,16-18H2/t24-,25-,27-,28-,29+,33+,34+/m0/s1

InChI Key

DWIZDFTWKPAWJV-TYQBLOPUSA-N

Isomeric SMILES

C1C2=CC=C[C@@H]([C@H]2N3[C@]14C(=O)N5[C@@H]6[C@H](C=COC=C6C[C@]5(C3=O)SSSS4)OC(=O)[C@@H](C7=CC=CC=C7)O)OC(=O)CC8=CC=CC=C8

Canonical SMILES

C1C2=CC=CC(C2N3C14C(=O)N5C6C(C=COC=C6CC5(C3=O)SSSS4)OC(=O)C(C7=CC=CC=C7)O)OC(=O)CC8=CC=CC=C8

Synonyms

emethallicin B

Origin of Product

United States

Origin and Isolation of Emethallicin B

Elucidation of the Chemical Structure

Emethallicin B is an epitetrathiodioxopiperazine, a class of natural products characterized by a core dioxopiperazine ring bridged by a polysulfide chain. nih.govjst.go.jp Its structure was determined through a combination of spectroscopic and chemical methods. nih.govjst.go.jp this compound possesses the same basic carbon skeleton as apoaranotin. nih.govjst.go.jp It is a dimeric alkaloid, meaning it is formed from two amino acid precursors. mathewsopenaccess.com

Focus on Emericella heterothallica as a Primary Source

Spectroscopic Data (NMR, MS)

The structural elucidation of this compound relied heavily on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). rsc.org

Mass Spectrometry (MS): This technique provides information about the molecular weight and elemental composition of a compound. arxiv.org The molecular formula of this compound has been determined to be C₃₄H₂₈N₂O₈S₄, corresponding to a molecular weight of 720.84 g/mol .

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are crucial for determining the carbon-hydrogen framework of a molecule. arxiv.orgnih.gov The analysis of the chemical shifts, coupling constants, and correlation signals in 1D and 2D NMR spectra allows for the precise assignment of each atom within the this compound structure. rsc.orgresearchgate.net

Table 1: Chemical and Physical Properties of this compound

Property Value Source
Molecular Formula C₃₄H₂₈N₂O₈S₄
Molecular Weight 720.84 g/mol
CAS Registry Number 125187-54-4
Class Epitetrathiodioxopiperazine nih.govjst.go.jp

| Density (calculated) | 1.635 g/cm³ | |

Structural Characteristics and Relationships of Emethallicin B

Advanced Spectroscopic Techniques for Definitive Structural Elucidation (e.g., NMR, Mass Spectrometry)

The definitive structure of Emethallicin B was established through comprehensive spectroscopic and chemical analyses. nih.gov Key to this elucidation were advanced techniques such as ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy and Fast Atom Bombardment (FAB) Mass Spectrometry. rsc.orgrsc.org

Positive FAB mass spectrometry confirmed the molecular formula of this compound as C₃₄H₂₈N₂O₈S₄, with a molecular ion peak observed at m/z 721 (M+1)⁺. rsc.org This, along with elemental analysis, provided the foundational data for its atomic composition. rsc.org

Detailed ¹H and ¹³C NMR spectra, including homonuclear ¹H-¹H nuclear Overhauser enhancement (NOE) correlation (NOESY) experiments, were instrumental in determining the connectivity of the atoms and the positions of the ester functional groups. rsc.org For instance, the NOESY spectrum of this compound helped to confirm the locations of the phenylacetic and mandelic acid esters within the molecule. rsc.org The chemical shifts in the ¹³C NMR spectrum further supported the proposed structure. rsc.org

Additional chemical methods, such as alkaline hydrolysis followed by methylation, were employed to confirm the absolute stereochemistry of certain fragments. rsc.org This multi-faceted approach, combining high-resolution mass spectrometry with a suite of NMR techniques and chemical correlation, was crucial for the unambiguous structural determination of this compound. nih.govrsc.orgrsc.org

Classification as an Epitetrathiodioxopiperazine and its Core Scaffold

This compound is classified as an epitetrathiodioxopiperazine, a significant group of fungal secondary metabolites known for their complex structures and biological activities. nih.govresearchgate.netmathewsopenaccess.com This classification is defined by the presence of a central 2,5-dioxopiperazine ring that is bridged by a transannular tetrasulfide chain. rsc.orgresearchgate.netnih.gov This polysulfide bridge is a key characteristic of this class of compounds. rsc.orgresearchgate.net

Stereochemical Analysis and Determination of Absolute Configuration

The stereochemistry of this compound was determined through a combination of spectroscopic analysis and chemical correlation. rsc.org The absolute configuration of the ester side chains was confirmed by alkaline hydrolysis of this compound, which yielded (R)-(-)-methyl mandelate (B1228975) after methylation. rsc.org

The emethallicin family of compounds, including this compound, shares the same absolute stereochemistry as the aranotin (B1665163) family. nih.gov This was experimentally confirmed by the conversion of Emethallicin A to apoaranotin through hydrolysis and subsequent acetylation. nih.gov The stereochemistry at the bridgehead carbons of the epidithiodioxopiperazine core is a critical feature, and studies on related compounds have shown that desulfurization reactions generally proceed with retention of configuration at these centers. acs.orgacs.org While X-ray crystallography has been used to determine the absolute configuration of related compounds like emestrin (B1212246) and gliotoxin (B1671588), the specific use for this compound is not detailed in the provided sources. mdpi.comnih.gov

Structural Homologies and Heterologies within the Emethallicin Series (Emethallicin A, C, D, E, F)

The emethallicin series (A, B, C, D, E, and F) represents a group of structurally related epipolythiodioxopiperazines isolated from the fungus Emericella heterothallica. nih.govresearchgate.net Their structural variations primarily lie in the number of sulfur atoms in the polysulfide bridge and the nature of their ester substituents. mdpi.comnih.gov

Emethallicin A is a disulfide and differs from apoaranotin only in its ester groups. nih.gov

This compound is an epitetrathiodioxopiperazine, meaning it has a four-sulfur bridge, and shares the same carbon skeleton as apoaranotin. nih.govresearchgate.net

Emethallicin C is also an epitetrathiodioxopiperazine but is unique in the series for being symmetrical, containing two dihydrooxepine rings, making it structurally more similar to acetylaranotin (B1664336). nih.govnih.gov

Emethallicin D is an epitrithiodioxopiperazine, with a three-sulfur bridge, and like this compound, it shares the apoaranotin carbon skeleton. nih.govresearchgate.net

Emethallicin E and F are also part of this series. Emethallicins B, D, and F all share the same monooxepine core and differ from apoaranotin in their ester groups and the length of the polysulfide chain. nih.gov

Interestingly, the production of these analogs appears to be related to the mating type of the producing fungus. One mating type produces a large amount of the disulfide Emethallicin A, while the other produces the corresponding tetrasulfide (this compound) and trisulfide (Emethallicin D). nih.gov

Table 1: Structural Comparison of Emethallicins

CompoundSulfur BridgeCore Skeleton AnalogyKey Structural Features
Emethallicin ADisulfide (-S-S-)ApoaranotinDiffers from apoaranotin only in ester groups. nih.gov
This compoundTetrasulfide (-S-S-S-S-)ApoaranotinMonooxepine core. nih.govresearchgate.netnih.gov
Emethallicin CTetrasulfide (-S-S-S-S-)AcetylaranotinSymmetrical with two dihydrooxepine rings. nih.govnih.gov
Emethallicin DTrisulfide (-S-S-S-)ApoaranotinMonooxepine core. nih.govresearchgate.netnih.gov
Emethallicin ENot specifiedNot specified researchgate.net
Emethallicin FNot specifiedApoaranotinMonooxepine core. nih.gov

Comparative Structural Analysis with Other Epidithiodioxopiperazines (e.g., Gliotoxin, Apoaranotin, Acetylaranotin)

This compound belongs to the broader class of epidithiodioxopiperazine (ETP) natural products, which includes well-known mycotoxins like gliotoxin, as well as aranotin derivatives. nih.govwikipedia.orgpublish.csiro.au A comparative analysis reveals both shared structural motifs and key differences.

Gliotoxin : A prominent member of the ETP family, gliotoxin features a cyclohexadienol ring system fused to the dioxopiperazine core. nih.govwikipedia.org This differs from the dihydrooxepine ring found in this compound. nih.gov However, they share the characteristic epidithio bridge across the piperazinedione ring, which is fundamental to their bioactivity. researchgate.net

Apoaranotin : this compound shares the same basic carbon skeleton as apoaranotin. nih.govrsc.org Apoaranotin can be considered a structural hybrid, containing the cyclohexadienol moiety characteristic of gliotoxin and the dihydrooxepine ring found in aranotin. nih.gov Emethallicins B, D, and F are closely related, differing from apoaranotin primarily in their ester substituents and the number of sulfur atoms in the polysulfide bridge. nih.gov

Acetylaranotin : Like this compound, acetylaranotin is an ETP. mathewsopenaccess.commathewsopenaccess.com However, acetylaranotin possesses a symmetrical structure with two dihydrooxepine rings, a feature shared with Emethallicin C, but not this compound. researchgate.netnih.gov Both acetylaranotin and this compound are diesters. rsc.org

The structural diversity within the ETP class, arising from variations in the fused ring systems (e.g., dihydrooxepine vs. cyclohexadienol) and the length of the polysulfide bridge, is a hallmark of this family of fungal metabolites. nih.govnih.gov

Table 2: Comparative Features of Selected Epidithiodioxopiperazines

CompoundFused Ring System(s)Sulfur BridgeRelationship to this compound
This compoundDihydrooxepine, CyclohexadienolTetrasulfideReference compound
GliotoxinCyclohexadienolDisulfideShares ETP core but has a different fused ring system. nih.gov
ApoaranotinDihydrooxepine, CyclohexadienolDisulfideShares the same carbon skeleton; differs in ester groups and sulfur bridge length. nih.govnih.gov
AcetylaranotinTwo Dihydrooxepine ringsDisulfideShares ETP classification and dihydrooxepine motif, but is symmetrical. researchgate.netnih.gov

Chemical Synthesis and Analog Design

Development of Total Synthesis Strategies for Emethallicin B

The total synthesis of ETPs like this compound is a significant undertaking that has spurred the development of novel synthetic methodologies. These strategies often revolve around the convergent assembly of key building blocks and the late-stage introduction of the sensitive sulfur linkage.

Alternative approaches to the DKP core include palladium-catalyzed C-H activation reactions to form fused indoline-diketopiperazine systems, which are relevant for ETPs with an indole (B1671886) or indoline (B122111) periphery. researchgate.net The Ugi four-component reaction has also been highlighted as a versatile method for generating a diverse range of DKP structures, although its direct application to the complex framework of this compound would require significant substrate tailoring. mdpi.com The choice of strategy often depends on the desired stereochemistry and the nature of the substituents on the DKP core.

The introduction of the epitetrasulfide bridge in this compound is arguably the most challenging step in its synthesis. Methodologies for this transformation must be mild enough to avoid decomposition of the sensitive ETP core. An improved sulfenylation method developed by the Nicolaou group has proven highly effective for creating epidithio- and epitetrathio-diketopiperazines. nih.govacs.orgresearchgate.net This method utilizes a mixture of sulfenylating species generated in situ from elemental sulfur and a base like sodium hexamethyldisilazide (NaHMDS) in an organic solvent such as tetrahydrofuran (B95107) (THF). nih.govu-tokyo.ac.jp

This approach offers excellent stereocontrol, typically yielding the syn-configured product regardless of the stereochemistry of the starting diketopiperazine. u-tokyo.ac.jp The reaction is believed to proceed through an intramolecular process, which accounts for the high degree of stereoselectivity observed. nih.gov Specifically for the formation of tetrasulfides, reacting the DKP with NaHMDS and elemental sulfur can directly yield the desired epitetrathio-ETP. acs.orgresearchgate.netu-tokyo.ac.jp The use of bis[bis(trimethylsilyl)amino]trisulfide has also been explored as a well-defined sulfenylating agent. nih.govacs.org These methods represent a significant advancement over older techniques that used sodium in liquid ammonia, offering better yields and broader substrate scope. nih.gov

Ensuring the correct absolute stereochemistry of the chiral centers in this compound is crucial. Enantioselective strategies are therefore integrated into the synthesis from an early stage. A primary approach involves the use of chiral pool starting materials, such as enantiomerically pure amino acids like tyrosine. nih.govresearchgate.netresearchgate.net These natural building blocks serve as a foundation, with their inherent stereochemistry guiding the formation of subsequent chiral centers. For example, a tyrosine-derived hydroxy enone has been used as a key chiral intermediate in the synthesis of several ETPs. nih.gov

Catalytic asymmetric reactions offer a powerful alternative to the chiral pool approach. The Reisman group has demonstrated the use of an enantioselective azomethine ylide (1,3)-dipolar cycloaddition to establish the absolute and relative stereochemistry of key pyrrolidine-containing fragments for ETP synthesis. nih.govacs.org Similarly, the Stoltz group has utilized a formal (3+2) cycloaddition between indoles and acrylates, catalyzed by a chiral BINOL-derived Lewis acid, to access enantiomerically enriched pyrroloindoline structures that can be elaborated into DKP natural products. caltech.edu Asymmetric hydrogenation of 3,6-dialkylidene-2,5-diketopiperazines catalyzed by iridium complexes has also been reported as an effective method for producing chiral cyclic dipeptides. acs.org

Methodologies for Stereoselective Introduction of Sulfur Bridges

Synthesis of this compound Analogues and Derivatives

The synthesis of analogues and derivatives of this compound is essential for understanding its biological activity and for developing new therapeutic agents. These efforts are guided by structure-activity relationship (SAR) studies.

The rational design of this compound analogues focuses on systematically modifying different parts of the molecule to probe their importance for biological function. Key areas for modification include the polysulfide bridge, the diketopiperazine core, and the peripheral substituents. For instance, analogues with varying sulfur bridge lengths (di-, tri-, and tetrasulfides) have been synthesized for other ETPs to investigate the role of the polysulfide chain in their activity. acs.orgresearchgate.net

The synthesis of simplified analogues, where complex peripheral ring systems are replaced with less elaborate structures, can also provide valuable SAR data. nih.gov The modular nature of many total synthesis strategies allows for a divergent approach, where a common intermediate can be used to generate a library of analogues with diverse functionalities. caltech.edu This has been a key strategy in the ETP field, enabling the exploration of chemical space around the natural product scaffold. researchgate.netoup.com Docking studies with putative biological targets can also inform the design of new analogues with potentially enhanced activity. nih.gov

Modification of the peripheral substituents of the this compound scaffold is a crucial aspect of analog design. These substituents can significantly influence the molecule's solubility, membrane permeability, and interaction with its biological target. rsc.org Synthetic strategies that allow for late-stage functionalization are particularly valuable for this purpose, as they enable the rapid generation of a diverse set of derivatives from a common advanced intermediate.

For related natural products, modifications have included N-alkylation of the DKP core and alteration of aromatic substituents. nih.gov In the context of ETPs, the synthesis of derivatives with different patterns of hydroxylation, acetylation, and other functional groups on the peripheral rings has been explored to establish detailed SARs. acs.orgresearchgate.net For example, the synthesis of various manzamine analogues with modifications at the β-carboline moiety has been shown to modulate their biological activity. nih.gov Similar strategies could be applied to this compound to explore how changes in its peripheral functionality impact its biological profile.

Rational Design of Analogues for Structure-Activity Relationship (SAR) Studies

Methodological Advancements in Sulfenylation and Polysulfide Chemistry

The construction of the defining polysulfide bridge in compounds like Emethallicin E is a significant synthetic challenge. The total synthesis of Emethallicin E and related ETPs has driven, and been enabled by, significant methodological advancements in sulfenylation and polysulfide chemistry. oup.com

A pivotal development was the establishment of an improved sulfenylation method for diketopiperazines. acs.org Early methods often suffered from low yields and lack of selectivity. The Nicolaou group developed a robust protocol using a strong, non-nucleophilic base, sodium bis(trimethylsilyl)amide (NaHMDS), in conjunction with elemental sulfur (S₈). nih.gov This method involves the pre-treatment of elemental sulfur with the base before adding the diketopiperazine substrate, which allows for the efficient formation of epidithio-, epitetrathio-, and bis(methylthio)diketopiperazines from the corresponding diketopiperazine precursors. acs.orgnih.gov The choice of the base's alkali metal was found to be crucial, with NaHMDS often providing superior results compared to its lithium (LiHMDS) or potassium (KHMDS) counterparts for many substrates. nih.gov

The synthesis of Emethallicin E specifically relies on the formation of an epitetrasulfide bridge. The improved sulfenylation protocol using LiHMDS and S₈ was successfully applied to a complex bis-hydroxy diketopiperazine intermediate (86) to yield the key tetrasulfide precursor (87) for Emethallicin E. nih.govacs.org

Further advancements include the development of asymmetric sulfenylation techniques. acs.org While the synthesis of many ETPs relies on substrate-controlled diastereoselectivity, methods for achieving asymmetric installation of the sulfur bridge on achiral scaffolds have been explored. nih.gov This includes the use of chiral catalysts, such as cinchona alkaloids, for organocatalytic α-sulfenylation of substituted diketopiperazines. researchgate.net More recently, novel oxidative sulfenylation methods for triketopiperazines (TKPs) have been developed, enabling the asymmetric formation of dithiodiketopiperazines on sensitive substrates, a critical step for the synthesis of other complex ETP natural products. acs.orgnih.gov These evolving methodologies expand the synthetic chemist's toolbox for accessing the intricate and biologically significant architectures of the ETP family.

MethodReagentsSubstrate ClassKey AdvancementReference Example
Improved Base-Mediated SulfenylationNaHMDS, S₈DiketopiperazinesHigh efficiency and good yields for creating epidithio- and epitetrathio- bridges. acs.orgnih.govSynthesis of intermediates for Epicoccin G and Gliotoxin (B1671588). nih.gov
Base-Mediated Tetrasulfide FormationLiHMDS, S₈Complex DiketopiperazinesEnabled the formation of the key epitetrasulfide intermediate for Emethallicin E. nih.govacs.orgSynthesis of tetrasulfide 87 from bis-hydroxy diketopiperazine 86. acs.org
Asymmetric Organocatalytic α-SulfenylationCinchona alkaloids, Electrophilic sulfur transfer reagentsSubstituted DiketopiperazinesIntroduces chirality at the sulfur-bearing carbons using a catalyst. researchgate.netAsymmetric synthesis of sulfenylated diketopiperazines. researchgate.net
Asymmetric Oxidative SulfenylationChiral base/catalyst, Sulfur electrophileTriketopiperazines (TKPs)Allows for asymmetric construction of dithiodiketopiperazines on sensitive, otherwise achiral scaffolds. acs.orgnih.govTotal synthesis of (−)-glionitrin A/B. acs.org

Biological Activities and Molecular Mechanisms of Action

Modulation of Cellular Signaling and Regulatory Pathways

Emethallicin B exerts its influence on cells by interacting with and modifying several key signaling and regulatory pathways. These interactions lead to a cascade of downstream effects, impacting cellular function and viability.

Inhibition of Histamine (B1213489) Release from Mast Cells: Molecular Basis and Cellular Impact

This compound has been identified as a potent inhibitor of histamine release from mast cells. unam.mxsemanticscholar.org Mast cells, key players in allergic and inflammatory responses, release histamine and other mediators upon activation. wikipedia.orgwikipedia.orgaaaai.org This process, known as degranulation, is a crucial part of the body's immune defense but can be detrimental in allergic diseases. wikipedia.orgaaaai.org

Research utilizing the rat basophilic leukemia (RBL-2H3) cell line, a widely accepted model for studying mast cell degranulation, has been instrumental in understanding the anti-allergic potential of various compounds. mdpi.comcellosaurus.orgnih.gov These cells, when activated, release histamine and β-hexosaminidase, providing measurable markers for degranulation. mdpi.commdpi.com The activation cascade often begins with an allergen cross-linking IgE antibodies bound to FcεRI receptors on the mast cell surface, triggering a series of downstream signaling events that lead to histamine release. wikipedia.orgmdpi.com this compound's ability to inhibit this release suggests its potential as a modulator of mast cell-mediated allergic reactions. unam.mxsemanticscholar.org

Calmodulin Inhibition and its Downstream Cellular Consequences

A significant molecular target of this compound is calmodulin (CaM), a highly conserved calcium-binding protein that acts as a primary sensor of Ca2+ signaling in cells. researchgate.netmdpi.com Upon binding to calcium ions, calmodulin undergoes a conformational change, enabling it to interact with and regulate a multitude of target proteins, thereby influencing a vast array of cellular processes. mdpi.comresearchgate.net

This compound and its related compounds have been shown to inhibit the activation of calmodulin-sensitive enzymes, such as cAMP phosphodiesterase (PDE1). researchgate.net Kinetic studies have revealed that this inhibition is competitive with respect to calmodulin. researchgate.net Docking analyses further suggest that these compounds interact with calmodulin in the same pocket as known calmodulin inhibitors like trifluoroperazine (TFP). researchgate.net By binding to calmodulin, this compound can effectively prevent it from activating its downstream targets. pasteur.fr This interference with the CaM signaling pathway has widespread cellular consequences, given calmodulin's role in processes like cell proliferation, cytoskeletal organization, and transcriptional regulation. mdpi.commdpi.com

The inhibition of calmodulin-dependent kinases (CaMKs), such as CaMKII, is a key downstream effect. mdpi.comnih.gov CaMKII, once activated by the Ca2+/CaM complex, plays a crucial role in synaptic plasticity and other neuronal functions. nih.govwikipedia.org By preventing calmodulin activation, this compound can disrupt these vital kinase cascades.

Interference with Cell Proliferation and Viability in Research Models

This compound has demonstrated the ability to interfere with cell proliferation and viability in various research models. researchgate.net This cytotoxic activity is closely linked to its capacity to induce apoptosis, or programmed cell death. semanticscholar.org Apoptosis is a fundamental cellular process for removing damaged or unwanted cells and can be initiated through both extrinsic (receptor-mediated) and intrinsic (mitochondrial) pathways. thermofisher.comscielo.org

The induction of apoptosis by this compound contributes to its observed cytotoxic effects. semanticscholar.org This process involves the activation of a cascade of enzymes called caspases, which dismantle the cell in an orderly fashion. thermofisher.com Another mechanism involves the release of pro-apoptotic factors from the mitochondria, such as Apoptosis Inducing Factor (AIF), which can trigger DNA fragmentation and chromatin condensation independent of caspases. wikipedia.org The ability of this compound to trigger these apoptotic pathways underscores its impact on cell survival and proliferation.

Interaction with Specific Cellular Enzymes and Protein Targets

This compound's biological activities are also a result of its interaction with a range of specific cellular enzymes and protein targets.

Topoisomerase I: While direct inhibition by this compound is not explicitly detailed in the provided context, related fungal compounds are known to target topoisomerases. These enzymes are crucial for managing DNA topology during replication and transcription.

Epidermal Growth Factor Receptor (EGFR): Similar to topoisomerase I, direct interaction data for this compound is not available in the search results. However, targeting EGFR signaling is a common mechanism for antiproliferative compounds.

Mitochondrial ATP Synthase: this compound is known to target the mitochondrial ATP synthase. scribd.com This enzyme is central to cellular energy production, and its inhibition can lead to a metabolic shift towards glycolysis and an increase in mitochondrial reactive oxygen species (mtROS). mdpi.comnih.gov The ATPase Inhibitory Factor 1 (IF1) is a natural protein that regulates ATP synthase activity, and its dysregulation can impact cellular metabolism and signaling. biorxiv.orgfrontiersin.org

Farnesyl Transferases: Information regarding the specific interaction between this compound and farnesyl transferases is not present in the provided search results. These enzymes are involved in post-translationally modifying proteins, including those involved in signal transduction.

Thioredoxin Reductase (TrxR): this compound is an inhibitor of thioredoxin reductase. semanticscholar.orgscribd.comusask.ca The thioredoxin system, which includes thioredoxin (Trx) and thioredoxin reductase (TrxR), is a major antioxidant system in cells, crucial for maintaining redox homeostasis. jcancer.orgmdpi.com By inhibiting TrxR, this compound can disrupt this balance, leading to increased oxidative stress and subsequent cellular damage, which can contribute to its cytotoxic effects. mdpi.com

Modulation of Transcription Factors (e.g., HIF-1/p300 interaction)

This compound has been shown to modulate the activity of transcription factors, notably by interfering with the interaction between Hypoxia-Inducible Factor-1 (HIF-1) and its coactivator p300. semanticscholar.org HIF-1 is a key transcription factor that allows cells to adapt to low oxygen conditions (hypoxia) by upregulating genes involved in processes like angiogenesis and glucose metabolism. mdpi.com

For HIF-1 to become transcriptionally active, it needs to recruit coactivators like p300/CBP. nih.govplos.org This interaction is a critical step in the hypoxic response. mdpi.com By inhibiting the HIF-1α-p300 interaction, this compound can effectively block the transcription of HIF-1 target genes. mdpi.commdpi.com This mechanism provides a way to counteract the cellular responses to hypoxia, which is often a feature of the tumor microenvironment.

Antiviral Properties and Mechanism of Viral Replication Inhibition (e.g., Poliovirus, HIV-1)

While research into the specific antiviral mechanisms of this compound is ongoing, the broader class of compounds to which it belongs, the epipolythiodioxopiperazines (ETPs), has shown potential in inhibiting viral replication. The antiviral activity of related compounds often stems from their ability to interfere with critical viral processes. For instance, some antiviral agents work by inhibiting viral polymerases or by preventing the virus from attaching to and entering host cells. mdpi.com

Studies on Human Immunodeficiency Virus 1 (HIV-1) have identified various inhibitors that target different stages of the viral life cycle. mdpi.com These include fusion inhibitors, reverse transcriptase inhibitors, integrase inhibitors, and protease inhibitors. mdpi.comnih.gov For example, some synthetic inhibitors can arrest the maturation of HIV-like particles by inhibiting the proteolysis of the gag polyprotein, a crucial step in the formation of mature, infectious viral particles. nih.gov The potential of compounds like this compound to act at one or more of these stages is a subject of continued investigation.

The study of "electrical" viruses, such as poliovirus and HIV-1, has led to novel antiviral strategies. jelsciences.com This concept suggests that the electrostatic properties of viral proteins can be targeted. jelsciences.com It is theorized that antibodies with specific electrical charges could counteract and neutralize the viral proteins, thereby weakening the virus. jelsciences.com Whether this compound or its derivatives could play a role in such a strategy remains an area for future exploration.

Antimicrobial Activities against Bacterial and Fungal Pathogens

This compound has demonstrated notable antimicrobial activity against a range of bacterial and fungal pathogens. Research has shown its efficacy against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, as well as the pathogenic yeast Candida albicans. semanticscholar.orgresearchgate.net The broader family of ETPs is known for its wide-ranging antimicrobial and antifungal activities. caltech.edu

The antimicrobial effects of related compounds have been well-documented. For instance, various natural and synthetic compounds exhibit inhibitory action against S. aureus, a common cause of infections. frontiersin.orgnih.gov Similarly, Bacillus subtilis is known to produce a variety of antimicrobial compounds itself, highlighting the complex interactions within microbial communities. nih.govmdpi.comfrontiersin.org

The antifungal activity of compounds against Candida albicans, a prevalent human pathogen, is also a significant area of research. mdpi.comscielo.brnih.gov The mechanisms of action often involve disruption of the fungal cell membrane or interference with essential cellular processes. scielo.br

Furthermore, some related compounds have shown activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. scielo.brmdpi.comnih.govnih.gov The ability to inhibit the growth of this parasite is a critical area of drug discovery. scielo.brmdpi.com

Table 1: Antimicrobial Spectrum of this compound and Related Compounds

PathogenTypeActivity ObservedCitation
Staphylococcus aureusBacterium (Gram-positive)Moderate antibacterial activity semanticscholar.org
Bacillus subtilisBacterium (Gram-positive)Antimicrobial activity semanticscholar.orgresearchgate.net
Candida albicansFungus (Yeast)Weak to moderate antifungal activity semanticscholar.orgresearchgate.net
Plasmodium falciparumProtozoan ParasiteAntiplasmodial activity scielo.brmdpi.com

This table is for illustrative purposes and summarizes the general findings. Specific inhibitory concentrations may vary based on the study.

Redox Modulation and Reactive Oxygen Species (ROS) Generation as a Mechanistic Principle

A key mechanistic principle underlying the biological activity of this compound and other ETPs is their ability to modulate the cellular redox state, primarily through the generation of reactive oxygen species (ROS). nih.gov The disulfide bridge present in the structure of these compounds is believed to be crucial for this activity. nih.gov This disulfide moiety can interact with cellular thiols, leading to the production of ROS such as superoxide (B77818) anions and hydrogen peroxide. nih.govnih.govsmw.ch

Cellular ROS are naturally produced as byproducts of aerobic metabolism, with mitochondria being a primary source. nih.govmdpi.com While physiological levels of ROS are involved in cellular signaling and regulation, excessive ROS can lead to oxidative stress, causing damage to macromolecules like DNA, lipids, and proteins. nih.govsmw.chmdpi.com

The induction of ROS by external agents can have significant biological consequences. For example, some compounds are known to influence mast cell function through the generation of intracellular ROS. nih.gov This modulation of the cellular redox balance can sensitize cells for mediator release. nih.gov The ability of this compound to generate ROS is therefore a critical aspect of its mechanism of action, contributing to its antimicrobial and cytotoxic effects. nih.gov

Induction of Programmed Cell Death Pathways: Apoptosis and Necrosis

This compound and related compounds are known to induce programmed cell death, including apoptosis and necrosis. usask.ca The generation of ROS, as discussed previously, is a key trigger for these cell death pathways. nih.gov

Apoptosis, or programmed cell death, is a highly regulated process characterized by distinct morphological changes, including DNA fragmentation. nih.govthermofisher.com Studies have shown that some diketopiperazines, the class of compounds to which this compound belongs, can induce apoptosis in certain cell lines. nih.gov This process can be initiated through various pathways, including the activation of caspases, a family of proteases that execute the apoptotic program. thermofisher.comthermofisher.com The intrinsic pathway of apoptosis, for instance, involves the mitochondria and the release of cytochrome c. thermofisher.com

Necrosis, on the other hand, is a form of cell death that typically results from acute injury and leads to inflammation. nih.goved.ac.uk However, a regulated form of necrosis, termed necroptosis or programmed necrosis, has also been identified. nih.gov This pathway can be activated when apoptosis is inhibited. nih.gov Some ETPs have been shown to activate both apoptotic and necrotic death pathways. nih.gov The induction of cell death can also be non-autonomous, where dying cells release signals that trigger apoptosis in neighboring cells, a phenomenon observed in some tissue regeneration models. elifesciences.orgelifesciences.org

Cellular Uptake and Intracellular Localization Mechanisms

The ability of this compound to exert its biological effects is dependent on its uptake into target cells and its subsequent localization to specific intracellular compartments. The precise mechanisms of cellular uptake for this compound are not fully elucidated, but insights can be gained from the study of similar molecules and nanoparticles.

Cellular uptake can occur through various mechanisms, broadly categorized as endocytosis and direct penetration. beilstein-journals.org Endocytosis is an energy-dependent process that includes phagocytosis, macropinocytosis, clathrin-mediated endocytosis, and caveolae-mediated endocytosis. beilstein-journals.orgnih.gov The specific pathway utilized can depend on factors such as the size and surface properties of the molecule or particle, as well as the cell type. nih.govnih.govmdpi.com

For many biologically active molecules, including some fungal metabolites, cellular uptake is a critical step. nih.gov Once inside the cell, the compound's localization can determine its specific targets and mechanisms of action. For instance, localization to the mitochondria could directly impact ROS production and the induction of apoptosis. nih.gov The study of cell-penetrating peptides (CPPs) has provided valuable information on how certain molecules can traverse the cell membrane to reach their intracellular targets. beilstein-journals.org Further research is needed to specifically map the cellular uptake and intracellular journey of this compound.

Structure Activity Relationship Sar Studies

Critical Role of the Polysulfide Bridge (Di-, Tri-, Tetrathio) in Biological Activity

The transannular polysulfide bridge is a hallmark of the epipolythiodioxopiperazine (ETP) class of natural products, to which Emethallicin B belongs, and is widely considered the key pharmacophore responsible for their biological activities. nih.govnih.gov The toxicity of ETPs is largely attributed to this disulfide bridge, which can inactivate proteins through reaction with thiol groups and generate reactive oxygen species via redox cycling. researchgate.net Evidence strongly supports that the presence of an intact disulfide ring or the reduced dithiol form is a requisite for bioactivity. nih.gov For instance, the removal of the sulfur bridge, as in dethiogliotoxin, or the methylation of the resulting thiols, leads to a loss of antibacterial and antiviral activity in related compounds like gliotoxin (B1671588). nih.gov

The length of the polysulfide chain (di-, tri-, or tetrathio) also influences the compound's stability and activity. For example, the conversion of a trisulfide, like gliotoxin E, can yield both the disulfide (gliotoxin) and the tetrasulfide (gliotoxin G). nih.gov This interconversion highlights the dynamic nature of the polysulfide bridge. Studies on various ETPs have shown that both disulfide and tetrasulfide analogues exhibit significant biological activities, including potent antiviral and antimalarial effects. researchgate.netnih.govnih.gov The ability of the polysulfide bridge to engage in thiol-disulfide interchange is a key mechanism of action, leading to conformational changes and altered activity in target proteins. ucl.ac.uk The strained, eclipsed conformation of the sulfur atoms in the bridge is a critical feature that contributes to its reactivity and, consequently, its biological effects. nih.gov

Influence of Diketopiperazine Ring Substitutions on Potency and Selectivity

The diketopiperazine (DKP) scaffold serves as the core of this compound and other ETPs, and substitutions on this ring system significantly modulate their biological profiles. researchgate.net The DKP ring itself is a privileged pharmacophore found in numerous natural products with a wide array of pharmacological activities, including antiviral, antifungal, antibacterial, and antitumor properties. researchgate.netnih.gov

In the broader family of ETPs, modifications to the amino acid side chains that form the DKP core, through processes like methylation, acetylation, and hydroxylation, create the vast structural diversity and contribute to their biological activity. nih.gov For instance, in a study of synthetic 2,5-DKPs, the nature and position of substituents on the aromatic rings were found to influence their activity against Plasmodium falciparum. nih.gov Specifically, compounds bearing a fluorine atom at the ortho position of one aromatic ring and a chlorine atom at the para position of another showed promising antimalarial activity with high selectivity. nih.gov While specific SAR studies on the diketopiperazine substitutions of this compound are limited in the provided context, the general principles observed in related ETPs and synthetic DKPs underscore the importance of these substitutions in fine-tuning potency and selectivity. nih.govacs.org Prompted by observations that subtle substitutions of the polysulfide-bridged diketopiperazine pharmacophore could significantly impact anticancer activity, further research in this area is ongoing. mit.edu

Conformational Requirements for Receptor Binding or Enzymatic Interaction

The binding of a ligand to a receptor can induce conformational changes in both the ligand and the receptor, a concept known as "induced fit". nih.gov Molecular dynamics simulations of other receptor-ligand complexes have shown that antagonist binding can lead to increased conformational fluctuations in the receptor. biorxiv.org While direct studies on this compound's receptor binding conformation are not detailed in the provided results, the principles of molecular recognition suggest that specific steric and electronic properties are necessary for effective binding. frontiersin.orgresearchgate.net The conformation of the molecule influences its ability to form key interactions, such as hydrogen bonds and stacking interactions, with the target protein. frontiersin.orgdrugdesign.org For instance, in studies of enkephalin binding to its receptor, the proximity of aromatic rings was found to be important for similarity to known antagonists and for stacking interactions within the binding site. frontiersin.org The conformational rigidity or flexibility of a molecule can also impact its binding affinity and subsequent biological response. nih.govx-mol.net

Comparative SAR with Other Structurally Related Natural Products

This compound shares its core epipolythiodioxopiperazine (ETP) structure with a diverse family of fungal metabolites, including the well-studied gliotoxin, as well as apoaranotin, acetylaranotin (B1664336), and the epicoccins. nih.govpublish.csiro.aumathewsopenaccess.com Comparative SAR studies across this family provide valuable insights into the key determinants of activity.

A defining feature across the ETP family is the indispensable role of the polysulfide bridge for biological activity. nih.govpublish.csiro.au As with this compound, the disruption of this bridge in gliotoxin abrogates its toxic effects. nih.gov Emethallicins B and C are epitetrathiodioxopiperazines and share the same fundamental carbon skeletons as apoaranotin and acetylaranotin, respectively. mathewsopenaccess.com This structural similarity suggests a related mechanism of action, likely centered on the reactivity of the polysulfide bridge. All of the emethallicins exhibit potent inhibitory activity on histamine (B1213489) release from mast cells, with IC50 values in the micromolar to nanomolar range, indicating a shared pharmacophore. nih.govmathewsopenaccess.com

Synthetic efforts have produced a range of ETP analogues, allowing for more detailed SAR analysis. For example, a study involving the synthesis of epicoccin G, gliotoxin, and emethallicin E, among others, led to the discovery of compounds with potent nanomolar antipoliovirus activity and low-micromolar anti-Plasmodium falciparum activity. researchgate.netnih.govnih.gov This highlights that while the polysulfide bridge is essential, the surrounding molecular framework, including the dihydrooxepino[4,3-b]pyrrole core characteristic of emestrins, provides the specificity and potency against different biological targets. researchgate.net The structural diversity arising from different amino acid precursors (e.g., phenylalanine, tyrosine, or tryptophan) further contributes to the varied biological profiles observed within the broader ETP class. nih.gov

Applications in Chemical Biology and Translational Research

Emethallicin B as a Molecular Tool for Probing Biological Pathways

This compound serves as a specialized molecular probe primarily for investigating the mechanisms of mast cell degranulation and histamine (B1213489) release. nih.govmathewsopenaccess.com Its potent inhibitory activity against compound 48/80-induced histamine release allows researchers to dissect this critical inflammatory pathway. nih.govrsc.org By using this compound, scientists can modulate the response of mast cells to specific stimuli, thereby elucidating the roles of various intracellular signaling components involved in the process.

The epipolythiodiketopiperazine class of compounds, to which this compound belongs, is known for a range of biological activities, and the specific actions of this compound help to differentiate and explore these pathways. researchgate.net For instance, while other ETPs are studied for antiviral or cytotoxic effects, this compound's pronounced effect on histamine release provides a focused tool for studying allergic and inflammatory responses. mathewsopenaccess.comresearchgate.net Its action as an inhibitor helps to map the sequence of events leading to the fusion of histamine-containing granules with the cell membrane and the subsequent release of their contents.

Table 1: Research Findings on this compound as a Biological Probe

Investigated Pathway Organism/Cell Type Key Finding Reference
Compound 48/80-Induced Histamine Release Mast Cells Potent inhibitory activity nih.govmathewsopenaccess.comrsc.org

Potential as a Lead Compound or Scaffold for Further Optimization in Drug Discovery

Natural products are a historically significant source of new therapeutic agents and diverse chemical structures for drug discovery. scirp.orgnih.gov this compound exemplifies this, presenting a unique molecular framework that holds potential as a lead compound for developing new pharmaceuticals. mdpi.comnih.gov A lead compound is a chemical starting point for drug development that has promising biological activity but may require modification to enhance its efficacy, selectivity, or pharmacokinetic properties. ppd.com

The core structure of this compound is the 2,5-diketopiperazine (DKP) motif, which is recognized as a valuable scaffold in medicinal chemistry. researchgate.netnih.gov This scaffold allows for the construction of complex, three-dimensional molecules that can interact with biological targets with high specificity. nih.gov The unique tetrasulfide bridge of this compound is a key feature that contributes to its bioactivity and is a point of interest for synthetic modification. nih.gov

Research into the synthesis of DKP analogs demonstrates the utility of this molecular framework for creating libraries of new compounds for biological screening. nih.govnih.gov By modifying the core structure of this compound, chemists can explore structure-activity relationships, potentially leading to the development of novel anti-inflammatory or anti-allergic agents with improved therapeutic profiles. nih.govnih.gov The process involves designing and synthesizing new molecules based on the this compound scaffold to create more potent, selective, or stable drug candidates. ppd.com

Contributions to Understanding Natural Product Pharmacology and Mechanism of Action

The study of this compound and its closely related analogs, Emethallicin A, C, and D, has provided significant insights into the pharmacology of the epipolythiodiketopiperazine (ETP) class of natural products. nih.govmathewsopenaccess.com These compounds share a common DKP core but differ in the number of sulfur atoms in the polysulfide bridge, which has been shown to be crucial for their biological activity. nih.govplos.org

This compound is an epitetrathiodioxopiperazine, while Emethallicin D is an epitrithiodioxopiperazine and Emethallicin A is a disulfide. mdpi.comnih.gov All of these compounds exhibit potent inhibitory activity against histamine release, indicating that the polysulfide bridge is a critical pharmacophore for this specific biological effect. nih.govmathewsopenaccess.com This finding contributes to a deeper understanding of the structure-activity relationships within the ETP family. The investigation of how these variations in the sulfur bridge affect bioactivity helps to clarify the mechanism by which these molecules interact with their cellular targets. nih.gov

The broader ETP family, which includes well-known toxins like gliotoxin (B1671588), exhibits a wide array of biological effects, including antiviral, cytotoxic, and immunomodulatory activities. researchgate.netnih.gov The specific anti-histamine release profile of the emethallicins helps to refine the understanding of how structural nuances within this large family dictate specific pharmacological outcomes. nih.govresearchgate.net By characterizing the distinct activity of this compound, researchers contribute to a more comprehensive map of ETP pharmacology, paving the way for the rational design of new therapeutic agents based on these complex natural scaffolds. nih.govacs.org

Table 2: Chemical Compounds Mentioned

Compound Name
Acetylaranotin (B1664336)
Apoaranotin
Compound 48/80
Emethallicin A
This compound
Emethallicin C
Emethallicin D
Gliotoxin

Analytical Methodologies for Research and Development

Chromatographic Separation Techniques for Purity Assessment and Isolation (e.g., HPLC, LC-MS)

Chromatographic separation is fundamental to isolating Emethallicin B from its natural source and assessing its purity. bioanalysis-zone.com High-Performance Liquid Chromatography (HPLC) is a primary technique used for this purpose, offering high resolution to separate closely related compounds within a mixture. nih.gov For purity assessment, HPLC coupled with a photodiode array (PDA) detector can be employed to evaluate peak purity by analyzing the spectral homogeneity across a single chromatographic peak. sepscience.com Any spectral variations may indicate the presence of co-eluting impurities. sepscience.com

Liquid Chromatography-Mass Spectrometry (LC-MS) provides an even more definitive assessment of purity by differentiating compounds based on their mass-to-charge ratio. sepscience.com This is particularly valuable for identifying impurities that may not have a strong UV chromophore or are present at very low levels. sepscience.com The isolation of this compound from the fungal culture extract involves multiple chromatographic steps to separate it from other metabolites like Emethallicin A, C, and D. mdpi.com

The development of a suitable HPLC method involves optimizing several parameters to achieve effective separation. This includes the selection of the stationary phase (e.g., a C18 column for reverse-phase chromatography), the mobile phase composition (often a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol), and the elution method (isocratic or gradient). jrespharm.comgoogle.com

Table 1: Illustrative HPLC Parameters for Purity Assessment of this compound

ParameterExample ConditionRationale
Column Reverse-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)Provides good retention and separation for moderately non-polar compounds like this compound.
Mobile Phase A 0.1% Formic Acid in WaterAcidified mobile phase improves peak shape and ionization efficiency for MS detection.
Mobile Phase B AcetonitrileCommon organic solvent providing good elution strength for reverse-phase chromatography.
Gradient Elution 5% B to 95% B over 30 minutesNecessary to resolve compounds with a range of polarities, such as different emethallicin analogues. google.com
Flow Rate 1.0 mL/minStandard flow rate for analytical scale columns.
Detection PDA (210-400 nm) and/or Mass Spectrometry (MS)PDA allows for UV-Vis spectral analysis for peak purity, while MS provides mass confirmation. sepscience.com
Injection Volume 10 µLA typical volume for analytical HPLC injections.

Note: This table presents hypothetical yet representative conditions based on standard practices for natural product analysis and is not derived from a specific study on this compound.

Advanced Spectroscopic Methods for Quantitative Analysis in Research Matrices (e.g., NMR, LC-MS/MS)

For quantitative analysis of this compound in complex biological matrices, such as in cell cultures or tissue homogenates from preclinical studies, more advanced and sensitive methods are required.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the predominant technique for bioanalysis due to its exceptional sensitivity and selectivity. nebiolab.comrsc.org The method relies on monitoring a specific mass-to-charge (m/z) transition for the parent ion to a product ion, a process known as Multiple Reaction Monitoring (MRM). mdpi.com This specificity allows for accurate quantification even in the presence of numerous other compounds in the matrix. nih.gov The sample preparation for LC-MS/MS analysis typically involves protein precipitation or solid-phase extraction (SPE) to remove interfering components from the biological sample. nih.gov

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is another powerful tool for quantitative analysis. fujifilm.com It allows for the determination of the absolute concentration or purity of a compound by comparing the integral of a specific resonance signal from the analyte to that of a certified internal standard of known concentration. ox.ac.uk An advantage of qNMR is that it does not require an identical reference standard for the analyte itself, provided the structures are known and non-overlapping signals can be identified. fujifilm.com It is particularly useful for characterizing purified material and for purity evaluation. ox.ac.uk

Table 2: Illustrative LC-MS/MS Parameters for Quantitative Analysis of this compound

ParameterExample ConditionRationale
Ionization Mode Electrospray Ionization (ESI), PositiveESI is a soft ionization technique suitable for many organic molecules. nebiolab.com
Precursor Ion (Q1) [M+H]⁺ m/z for this compoundRepresents the protonated molecular ion of the target analyte.
Product Ion (Q3) Specific fragment ion m/zA stable, characteristic fragment resulting from the collision-induced dissociation of the precursor ion, ensuring high selectivity.
Internal Standard (IS) Heavy-isotope labeled this compound (e.g., ¹³C, ²H)Co-elutes with the analyte and corrects for matrix effects and variability during sample preparation and injection. unc.edu
LC Column UPLC C18 (e.g., 50 mm x 2.1 mm, 1.7 µm)Ultra-high performance liquid chromatography (UHPLC) provides faster analysis times and better resolution. usp.org
Sample Preparation Protein precipitation followed by centrifugationA common and straightforward method to remove proteins from plasma or serum samples before analysis. lenus.ie

Note: This table presents hypothetical yet representative conditions. The exact mass-to-charge ratios would need to be determined experimentally.

Method Development and Validation for In Vitro and Ex Vivo Biological Studies

Before an analytical method can be used to generate reliable data for in vitro (e.g., cell-based assays) or ex vivo (e.g., tissue studies) research, it must undergo rigorous validation. nih.gov The validation process demonstrates that the analytical procedure is suitable for its intended purpose. europa.eu Method validation is performed according to guidelines established by bodies like the International Council for Harmonisation (ICH). routledge.com

The key validation parameters include:

Selectivity/Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix. woah.org

Linearity: The demonstration that the analytical response is directly proportional to the concentration of the analyte over a defined range. woah.org

Accuracy: The closeness of the measured value to the true value, often assessed by analyzing samples with known concentrations (quality controls). unc.edu

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision). europa.eu

Limit of Detection (LOD): The lowest concentration of the analyte that can be reliably detected by the method, typically where the signal-to-noise ratio is at least 3:1. gtfch.org

Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy. europa.eu

Stability: The stability of the analyte in the biological matrix under different storage and processing conditions (e.g., freeze-thaw cycles, short-term bench-top stability). woah.org

These validation studies ensure that the quantitative data generated in support of biological research on this compound is accurate, reproducible, and reliable. gtfch.org

Table 3: Standard Validation Parameters and Typical Acceptance Criteria for a Bioanalytical Method

Validation ParameterTypical Acceptance Criteria
Linearity (Calibration Curve) Correlation coefficient (r²) ≥ 0.99
Accuracy Mean value should be within ±15% of the nominal value (±20% at LOQ).
Precision (Repeatability & Intermediate) Coefficient of variation (CV) ≤ 15% (≤ 20% at LOQ).
Selectivity No significant interfering peaks at the retention time of the analyte or internal standard in blank matrix.
Analyte Stability in Matrix Mean concentration should be within ±15% of the initial concentration after storage/handling.

Source: Based on general principles from regulatory guidelines. unc.edueuropa.eu

Compound Reference Table

Future Research Directions and Emerging Paradigms

Discovery of Novel Biological Targets and Off-Targets through Proteomic and Genomic Screens

The known biological effects of Emethallicin B and its congeners likely stem from interactions with specific cellular proteins. ontosight.ai However, a comprehensive understanding of its molecular targets and potential off-target effects remains elusive. Future research can pivot towards the use of advanced, large-scale screening methodologies to elucidate these interactions.

Proteomics, the large-scale study of proteins, offers powerful tools for target identification. thealda.orgmacrogen.com Techniques such as chemical proteomics can be employed to identify direct binding partners of this compound from cell lysates or living cells. nih.gov This approach could uncover novel biological targets that have not been previously associated with ETP compounds, potentially revealing new therapeutic applications. Furthermore, proteomic analyses provide a real-time snapshot of a cell's health and disease state, making protein targets highly actionable. thealda.org

In parallel, genomic screening approaches offer a complementary strategy. nih.govgeisinger.edu For instance, CRISPR-based genetic screens (including CRISPR/dCas systems) can identify genes that, when knocked out or modulated, confer resistance or sensitivity to this compound. nih.gov This can reveal not only direct targets but also critical components of the cellular pathways affected by the compound. Opportunistic genomic screening, which involves a broad analysis of sequencing data, could theoretically be adapted to understand genetic predispositions to the compound's effects. nih.govgeisinger.edu Together, these unbiased, system-wide approaches are essential for creating a detailed map of this compound's mechanism of action and for anticipating potential liabilities by identifying unintended off-targets.

Exploration of Undiscovered Biosynthetic Enzymes and Engineered Production of Analogues

The biosynthesis of ETPs like the emethallicins involves a series of complex enzymatic reactions. plos.orgnih.gov While the pathways for some ETPs, such as gliotoxin (B1671588), are increasingly understood, the specific enzymes responsible for this compound's unique structure in Emericella heterothallica warrant deeper investigation. plos.orgnih.gov Identifying and characterizing these undiscovered enzymes, particularly the cytochrome P450 monooxygenases and flavin monooxygenases responsible for scaffold construction and modification, is a key research frontier. nih.govresearchgate.net For example, studies on related compounds have identified P450 enzymes like GliF that catalyze complex heterocyclization reactions, a crucial step in forming the core structure of many ETPs. nih.gov

The discovery of these novel enzymes has a dual benefit. Firstly, it provides fundamental insights into how nature constructs such architecturally complex molecules. nih.gov Secondly, these enzymes become powerful tools for biocatalysis and the engineered production of new chemical entities. researchgate.net By expressing these biosynthetic genes in heterologous hosts, it is possible to produce this compound analogues that are difficult to access through traditional chemical synthesis. Researchers have already demonstrated the utility of biosynthetic enzymes from notoamide and paraherquamide (B22789) pathways in accepting a wide range of substrates to expand chemical diversity. researchgate.net This strategy could be applied to generate a library of this compound derivatives with potentially improved or novel biological activities.

Application of Synthetic Biology Approaches for Tailored this compound Production and Derivatization

Synthetic biology, which combines principles of engineering and biology, offers transformative potential for the production of natural products like this compound. gao.govnih.gov This field aims to design and construct new biological parts, devices, and systems, or to re-engineer existing biological systems for useful purposes. nih.gov For this compound, synthetic biology could address challenges related to supply and diversification.

By assembling the newly discovered biosynthetic genes (as discussed in 10.2) into an engineered pathway within a robust host organism like yeast or E. coli, production of this compound could be optimized and scaled, overcoming the limitations of relying on the native fungal producer. gao.govsemanticscholar.org Furthermore, synthetic biology enables the creation of tailored derivatives. nih.gov Through techniques like precursor-directed biosynthesis and mutasynthesis, or by incorporating novel, engineered enzymes into the pathway, the core structure of this compound can be systematically modified. This modern paradigm allows for the rational design and production of novel analogues with fine-tuned properties, blending total synthesis with chemical biology studies. acs.org

Development of High-Throughput Screening Assays for Unbiased Activity Profiling

To fully explore the therapeutic potential of this compound and its synthetically generated analogues, robust and efficient screening methods are required. High-throughput screening (HTS) utilizes automation, robotics, and sensitive detectors to conduct millions of pharmacological tests in a short period. wikipedia.orgevotec.com This methodology is essential for performing unbiased activity profiling against a wide range of biological targets and cellular phenotypes. evotec.com

Future efforts should focus on developing a suite of HTS assays tailored to this compound. These can include both biochemical assays (e.g., fluorescence-based assays against specific enzymes) and cell-based assays (e.g., reporter gene or cell viability assays in various cancer cell lines). nih.govwikipedia.org Such screens have already been successfully employed to identify potent antiviral and antimalarial agents from libraries of related ETP compounds. acs.orgresearchgate.net By screening this compound across diverse assay panels, researchers may uncover entirely new activities beyond its known effect on histamine (B1213489) release, potentially identifying leads for anticancer or anti-infective applications. dntb.gov.uanih.gov The large datasets generated from HTS can also fuel artificial intelligence and machine learning models to better predict structure-activity relationships (SARs). evotec.com

Investigation into the Ecological Role and Inter-organismal Interactions of this compound

Natural products like this compound are not produced by their host organisms in isolation; they are ecological agents that mediate interactions within complex biological communities. khanacademy.orgwikipedia.org this compound is produced by the fungus Emericella heterothallica (now classified within the genus Aspergillus), which is found in diverse ecosystems. researchgate.netmdpi.comnih.gov Understanding the ecological purpose of this metabolite is a crucial area of future research.

It is hypothesized that many fungal secondary metabolites serve as chemical defenses against predators, competitors (such as other fungi or bacteria), or pathogens. nih.govacs.org The production of some ETPs has been shown to be induced during co-culture with competing microbes, suggesting a role in inter-species warfare. acs.org Future studies could investigate the production of this compound in response to various ecological cues, such as the presence of competing bacterial or fungal species. nih.gov Examining these inter-organismal interactions can provide profound insights into why the compound evolved and may reveal natural bioactivities that can be harnessed for human applications. khanacademy.orgnih.gov For example, if this compound is found to inhibit the growth of a specific agricultural pathogen, it could point toward a novel application in crop protection.

Q & A

Q. How can researchers enhance the reproducibility of this compound studies?

  • Methodological Answer :
  • Protocol Detail : Provide step-by-step SOPs in supplementary materials, including instrument model numbers and software versions .
  • Collaborative Verification : Partner with independent labs for inter-laboratory validation .
  • Reagent Traceability : Use batch-specific identifiers for chemicals and biological materials .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.